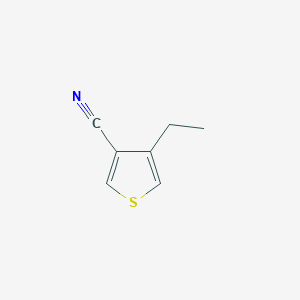

4-Ethylthiophene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

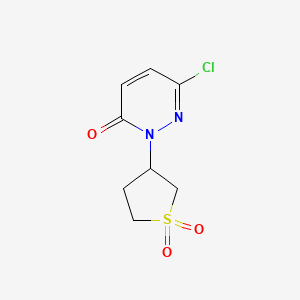

4-Ethylthiophene-3-carbonitrile is a chemical compound with the molecular formula C7H7NS . It is used in various chemical reactions and has several properties that make it useful in different applications .

Synthesis Analysis

The synthesis of 4-Ethylthiophene-3-carbonitrile involves various chemical reactions. One method involves the reaction of diazotized 4-Aminobenzene and 2-amino-4-(4-aminophenyl) thiophene-3-carbonitrile (AATC) . Another approach involves the use of Cu3TiO4/g-C3N5 as a photocatalyst for the production of compounds containing chromene-3-carbonitriles .Molecular Structure Analysis

The molecular structure of 4-Ethylthiophene-3-carbonitrile can be determined using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED). These techniques have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis

4-Ethylthiophene-3-carbonitrile participates in various chemical reactions. For instance, it can undergo condensation reactions such as the Gewald reaction, which involves the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Physical And Chemical Properties Analysis

4-Ethylthiophene-3-carbonitrile has a molecular weight of 137.21 . Its InChI Code is 1S/C7H7NS/c1-2-6-4-9-5-7 (6)3-8/h4-5H,2H2,1H3 .Scientific Research Applications

Organic Semiconductors

4-Ethylthiophene-3-carbonitrile: is utilized in the development of organic semiconductors due to its thiophene core. Thiophene derivatives are known for their excellent charge transport properties, making them suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The material’s ability to facilitate electron mobility is crucial for the efficiency of these devices .

Medicinal Chemistry

Thiophene and its derivatives, including 4-Ethylthiophene-3-carbonitrile , exhibit a range of pharmacological properties. They are explored for potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic applications. The compound’s structure allows for the synthesis of biologically active molecules that can be used in drug development .

Material Science

In material science, 4-Ethylthiophene-3-carbonitrile contributes to the advancement of new materials with desirable properties such as flexibility, stability, and conductivity. It’s involved in the creation of novel polymers and composites that can be used in various industrial applications, including coatings and specialty plastics .

Organic Light-Emitting Diodes (OLEDs)

The thiophene derivatives are significant in the fabrication of OLEDs. 4-Ethylthiophene-3-carbonitrile can be part of the molecular framework that forms the active layer in OLEDs, contributing to the color purity and efficiency of these devices. Its role in the development of blue light-emitting materials is particularly noteworthy .

Corrosion Inhibitors

4-Ethylthiophene-3-carbonitrile: is also researched as a corrosion inhibitor. Thiophene compounds can form protective layers on metals, preventing oxidation and degradation. This application is vital for extending the life of metal structures and reducing maintenance costs in harsh environments .

Organic Field-Effect Transistors (OFETs)

The compound’s potential in OFETs lies in its ability to improve charge carrier mobility, which is essential for the performance of these transistors. Research into thiophene-based materials like 4-Ethylthiophene-3-carbonitrile aims to enhance the efficiency and stability of OFETs, which are used in flexible electronics and sensors .

Mechanism of Action

Safety and Hazards

4-Ethylthiophene-3-carbonitrile is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

Thiophene-based analogs, including 4-Ethylthiophene-3-carbonitrile, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis, properties, and applications of these compounds .

properties

IUPAC Name |

4-ethylthiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS/c1-2-6-4-9-5-7(6)3-8/h4-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVUUUXOVCCSPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Bromophenyl)sulfamoyl]dimethylamine](/img/structure/B2891044.png)

![N-(5-chloro-2-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2891045.png)

![ethyl 6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2891046.png)

![3-(hydroxymethyl)-5-methyl-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2891053.png)

![(2R,2'R,3R,3'R)-3,3'-di-tert-Butyl-2,2'-diethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2891055.png)